2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a benzodioxin moiety, and a pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halides and nucleophiles are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share a similar benzodioxin moiety and have been studied for their antibacterial and enzyme inhibitory activities.
2-Benzothiazolamine derivatives: These compounds also contain a benzodioxin structure and exhibit various biological activities.
Uniqueness
What sets 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine apart is its unique combination of functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H21N3O2/c1-12-9-17(20-18(19-12)14-4-5-14)21(2)11-13-3-6-15-16(10-13)23-8-7-22-15/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3 |
InChI Key |
GYEDIJVLZYOACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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